4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid
Description
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone linked to a phenyl group substituted with a 1-butylindole moiety at the 2-position. The indole ring system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a common pharmacophore in medicinal chemistry due to its bioactivity. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs from the literature highlight its relevance in drug discovery, particularly in targeting inflammatory or metabolic pathways .
Properties
CAS No. |
88561-08-4 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[4-(1-butylindol-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C22H25NO2/c1-2-3-15-23-20-9-5-4-8-19(20)16-21(23)18-13-11-17(12-14-18)7-6-10-22(24)25/h4-5,8-9,11-14,16H,2-3,6-7,10,15H2,1H3,(H,24,25) |
InChI Key |
OUSJEUUXYAPERG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Indole N-Butylation
- Method: The butyl group is introduced at the N-1 position of the indole ring typically via alkylation using butyl halides (e.g., butyl chloride or bromide) under basic conditions or via Friedel-Crafts alkylation with Lewis acid catalysts such as aluminum chloride.
- Reaction Conditions: Mild to moderate temperatures, inert atmosphere to prevent oxidation, and solvents like dichloromethane or acetonitrile.
- Outcome: Selective N-alkylation without substitution at the C-2 or C-3 positions of the indole ring.
Attachment of Indole to Phenyl Ring
- Method: The indole-2-position is coupled to a para-substituted phenyl ring through Suzuki-Miyaura cross-coupling or direct arylation .
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) with appropriate ligands.
- Reagents: Phenylboronic acid derivatives or aryl halides.
- Solvents: Polar aprotic solvents such as DMF or toluene.
- Conditions: Elevated temperatures (80–110 °C), base such as potassium carbonate or cesium carbonate.
- Notes: This step ensures the formation of the 2-arylindole linkage critical for the target compound.
Introduction of Butanoic Acid Side Chain
- Method 1: Direct carboxylation of a para-substituted phenyl intermediate via lithiation followed by CO2 quenching.
- Method 2: Esterification of a para-substituted phenyl butanol intermediate followed by oxidation to the acid.
- Method 3: Use of Suzuki coupling with a boronic acid bearing a butanoic acid or protected ester group.
- Oxidation: If starting from an alcohol, oxidation to the acid can be achieved using Jones oxidation or TEMPO-mediated oxidation.
- Purification: Acid-base extraction and recrystallization to isolate the pure acid.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Butylation of indole | Butyl chloride, AlCl3, DCM, RT | 70–85 | Selective N-alkylation |
| 2 | Suzuki coupling (indole-phenyl) | Pd(PPh3)4, K2CO3, DMF, 90 °C | 65–80 | Formation of 2-(4-phenyl)indole |
| 3 | Side chain introduction | Lithiation + CO2 or esterification + oxidation | 60–75 | Installation of butanoic acid moiety |
| 4 | Purification | Acid-base extraction, recrystallization | — | Ensures high purity for biological use |
Comparative Analysis of Preparation Methods
| Preparation Aspect | Direct Carboxylation Route | Esterification + Oxidation Route | Suzuki Coupling with Acid Derivative |
|---|---|---|---|
| Reaction Complexity | Moderate | Higher (multi-step) | Moderate |
| Yield | Moderate to good (60–70%) | Good (65–75%) | Good (65–80%) |
| Purity | High after purification | High after purification | High after purification |
| Scalability | Challenging due to lithiation step | More scalable with optimized oxidation | Scalable with catalyst optimization |
| Side Reactions | Possible over-lithiation | Possible over-oxidation | Possible homocoupling side products |
Chemical Reactions Analysis
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that derivatives of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid exhibit promising anti-inflammatory effects. A study compared various substituted phenylcarbamate derivatives for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives demonstrated significant inhibition of inflammation, suggesting that the indole structure contributes to this biological activity .
Anti-cancer Potential
The compound has also been investigated for its anti-cancer properties. A study synthesized several derivatives based on the indole scaffold and tested their antiproliferative activity against various human cancer cell lines, including HeLa (cervix), Ishikawa (endometrial), and T-47D (breast). Although initial results showed limited activity against solid tumors, further modifications of the structure may enhance efficacy against specific cancer types .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has garnered attention due to their ability to interact with neurotransmitter systems. Research indicates that compounds with an indole structure may act as agonists for dopamine D4 receptors and serotonin receptors, which are critical in treating central nervous system disorders . This suggests that 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid could be explored further for neurological applications.
Cosmetic Applications
Recent studies have explored the use of indole derivatives in cosmetic formulations. The compound's properties may enhance skin health through anti-inflammatory and antioxidant mechanisms, making it a candidate for topical applications in skincare products . Research into formulation stability and efficacy has been conducted to ensure safety and effectiveness in cosmetic products.
Case Study 1: Anti-inflammatory Screening
A series of experiments evaluated the anti-inflammatory effects of various derivatives derived from 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid. The study utilized a carrageenan-induced edema model in rats, where several compounds showed significant reductions in paw swelling compared to control groups. The most effective compounds achieved over 50% inhibition within 12 hours post-administration.
Case Study 2: Antiproliferative Activity
In vitro testing was performed on multiple cancer cell lines using synthesized derivatives of the compound. While most compounds exhibited minimal activity against solid tumors, some showed promise as potential leads for further development against specific cancer types when combined with other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid with structurally related compounds from the evidence, focusing on molecular features, substituents, and physicochemical properties.
Structural and Functional Analysis
- Indole vs. Isoindole/Phthalimide Cores: The target compound’s indole scaffold differs from isoindolinone (e.g., 63610-08-2) or phthalimide (e.g., 94232-67-4) derivatives.
Substituent Effects :
The 1-butyl group on the indole ring in the target compound likely increases lipophilicity (logP ~4.5 estimated) compared to shorter chains or polar substituents (e.g., acetyl or sulfonamide groups in 899718-22-0). This could enhance membrane permeability but reduce aqueous solubility .- Acid Chain Modifications: Butanoic acid chains are common in nonsteroidal anti-inflammatory drugs (NSAIDs) for carboxylate-mediated target binding. The target’s four-carbon chain contrasts with the butyric acid (C₄) in 94232-67-4 and the sulfonamide-linked chain in 899718-22-0, which may influence steric interactions with enzymes or receptors .
Physicochemical and Commercial Considerations
- Compounds like 899718-22-0 (MW 326.37) with sulfonamide groups exhibit moderate polarity (XLogP3 = 0.1), whereas the phthalimide derivative 94232-67-4 (MW 309.32) may have higher crystallinity and melting points .
Synthesis and Availability :
Commercial unavailability of the target compound contrasts with discontinued but cataloged analogs like 899718-22-0, which was previously offered at ≥95% purity. Natural analogs (e.g., pyrrole derivatives from Lycium barbarum) highlight biosynthetic pathways for related structures .
Biological Activity
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid is a synthetic compound with a unique structural configuration that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including anti-inflammatory and antineoplastic properties, through a synthesis of research findings and case studies.
Chemical Structure and Properties
The compound features a butanoic acid moiety linked to a phenyl group, which is further substituted with a butyl-1H-indole. This structure is indicative of its potential interactions with various biological targets.
Anti-inflammatory Effects
Research indicates that 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. In studies comparing various compounds, those structurally similar to this compound demonstrated promising anti-inflammatory activity, particularly in the carrageenan-induced rat paw edema model, where inhibition percentages ranged from 39% to 54% compared to standard drugs like indomethacin .
Antineoplastic Properties
The compound also shows potential antineoplastic (anti-cancer) properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but its structural similarity to other known anticancer agents suggests a promising therapeutic profile.
Comparative Analysis with Similar Compounds
A comparative analysis of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid with structurally related compounds reveals insights into its unique biological activities:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(4-butylphenyl)-3-methylindole | Similar indole structure | Contains a methyl group instead of butanoic acid |
| 5-butylindole | Indole core | Lacks phenyl substitution, potentially different activity |
| 4-(3-butoxyphenyl)butanoic acid | Similar butanoic acid moiety | Different aromatic substitution pattern |
This table highlights the distinct features of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid that may influence its pharmacological effects and therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives, including the compound . For instance:
- Study on Anti-inflammatory Activity : In vivo tests demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models, with mechanisms involving COX inhibition being suggested .
- Anticancer Activity Investigation : A study reported that compounds with similar structures inhibited the growth of various cancer cell lines, indicating that modifications to the indole structure could enhance therapeutic efficacy against tumors .
- Mechanistic Studies : Investigations into the binding affinity of this compound towards specific receptors have shown promising results, suggesting that it may act as a modulator for certain biological pathways involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
